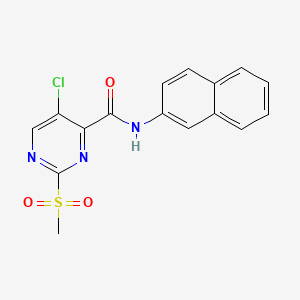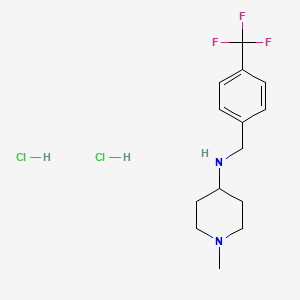
2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline, also known as E-64d, is a potent and selective inhibitor of cysteine proteases. It is widely used in scientific research for its ability to inhibit the activity of cathepsin B, cathepsin L, and other cysteine proteases.
Mechanism of Action
2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline acts as a covalent inhibitor of cysteine proteases by binding to the active site of the enzyme and irreversibly modifying the catalytic cysteine residue. This prevents the enzyme from cleaving its substrates and leads to the accumulation of undigested proteins within the lysosome. This compound has been shown to be highly specific for cysteine proteases and does not inhibit other classes of proteases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of cathepsin B and cathepsin L by this compound has been shown to reduce the invasion and metastasis of cancer cells in vitro and in vivo. This compound has also been shown to reduce the production of pro-inflammatory cytokines in response to lipopolysaccharide stimulation. In addition, this compound has been shown to protect against the neurotoxic effects of amyloid-beta peptide in Alzheimer's disease models.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline in lab experiments is its high specificity for cysteine proteases. This allows researchers to selectively inhibit the activity of these enzymes without affecting other proteases. However, this compound has been shown to have some limitations in certain experimental settings. For example, this compound may not be effective in inhibiting the activity of cysteine proteases that are located outside of the lysosome.
Future Directions
There are several future directions for research involving 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline. One area of interest is the role of cysteine proteases in autophagy, a cellular process that involves the degradation of damaged organelles and proteins. This compound has been shown to inhibit autophagy by blocking the fusion of autophagosomes with lysosomes, but the precise mechanism of this inhibition is not well understood. Another area of interest is the development of more potent and selective inhibitors of cysteine proteases, which could have therapeutic applications in cancer and other diseases.
Synthesis Methods
2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline can be synthesized through a multi-step process involving the reaction of 4-(2-aminoethyl)morpholine with 4-nitrobenzenesulfonyl chloride, followed by reduction with sodium borohydride and subsequent reaction with 1-(4-ethylpiperazin-1-yl)propan-2-ol. The final product is obtained through purification by column chromatography.
Scientific Research Applications
2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline is commonly used in scientific research to study the role of cysteine proteases in various biological processes. It has been shown to inhibit the activity of cathepsin B and cathepsin L, which are involved in the degradation of extracellular matrix proteins and the processing of antigens for presentation to immune cells. This compound has also been used to study the role of cysteine proteases in cancer metastasis, inflammation, and neurodegenerative diseases.
properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-5-morpholin-4-ylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-2-18-5-7-19(8-6-18)16-4-3-14(13-15(16)17)24(21,22)20-9-11-23-12-10-20/h3-4,13H,2,5-12,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPRSJOCTXPIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85270823 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

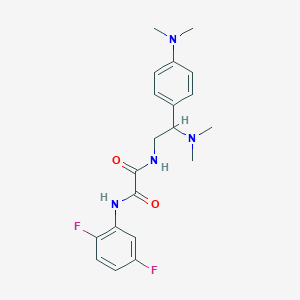

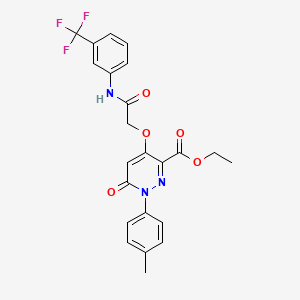
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2,3-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2461322.png)
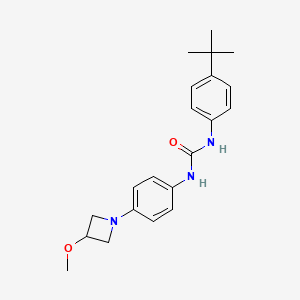
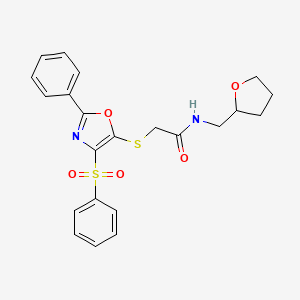
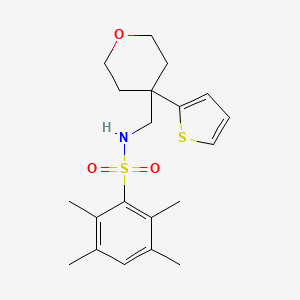
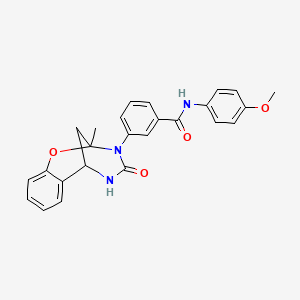
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2461328.png)
![ethyl 2-(2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2461329.png)
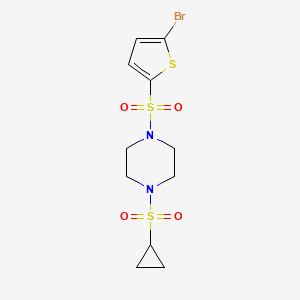
![2-(4-chloro-2-methylphenoxy)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2461332.png)
